

Dihydromaniwamycin E: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Dihydromaniwamycin E

Cat. No.: B15567277

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An In-depth Examination of a Novel Antiviral Agent

This technical guide provides a comprehensive overview of **Dihydromaniwamycin E**, a novel azoxy-containing natural product with demonstrated antiviral properties. Addressed to researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, biological activity, and the experimental methodologies crucial for its study.

Core Data Summary

Dihydromaniwamycin E is a heat-shock metabolite produced by the thermotolerant actinomycete, *Streptomyces* sp. JA74. Its unique chemical structure and notable antiviral efficacy against significant human pathogens have positioned it as a compound of interest for further investigation.

Property	Value	Source
CAS Number	3033567-35-7	[1][2]
Molecular Formula	C ₁₀ H ₂₂ N ₂ O ₂	[1][3]
Molecular Weight	202.29 g/mol	[1]

Antiviral Activity

Dihydromaniwamycin E has demonstrated inhibitory effects against both influenza A virus (H1N1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The following table summarizes its potency in cell-based assays.

Virus	Cell Line	Assay Type	IC ₅₀ (μM)	Source
Influenza A (H1N1)	MDCK	Plaque Assay	25.7	
SARS-CoV-2	293TA	Not Specified	19.7	
SARS-CoV-2	VeroE6T	Not Specified	>50	

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the isolation, characterization, and evaluation of **Dihydromaniwamycin E**, based on the foundational research by Saito et al. (2022).

Isolation and Purification of Dihydromaniwamycin E

The production of **Dihydromaniwamycin E** is notably enhanced by cultivating *Streptomyces* sp. JA74 at an elevated temperature, a characteristic of "heat shock metabolites."

Cultivation and Extraction:

- **Inoculation and Growth:** *Streptomyces* sp. JA74 is cultured in a suitable production medium.
- **Temperature Stress:** The culture is incubated at 45°C to induce the production of heat-shock metabolites.
- **Extraction:** The culture broth is extracted with an organic solvent, such as ethyl acetate, to isolate the crude secondary metabolites.

Chromatographic Purification:

- **Silica Gel Chromatography:** The crude extract is first fractionated using silica gel column chromatography.

- ODS Column Chromatography: Further separation is achieved on an octadecylsilyl (ODS) column.
- Reversed-Phase HPLC: Final purification to yield pure **Dihydromaniwamycin E** is performed using reversed-phase high-performance liquid chromatography (HPLC).

Structural Elucidation

The chemical structure of **Dihydromaniwamycin E** was determined through a combination of spectroscopic techniques.

- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition and molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (^1H , ^{13}C , COSY, HSQC, HMBC) are conducted to elucidate the connectivity and stereochemistry of the atoms within the molecule.

Total Synthesis

The absolute configuration of **Dihydromaniwamycin E** was confirmed through the total synthesis of its four possible stereoisomers. This process involves a multi-step chemical synthesis pathway to construct the molecule from simple starting materials, allowing for the unambiguous assignment of the (2S, 3R) configuration to the natural product.

Antiviral Plaque Assay

The antiviral activity of **Dihydromaniwamycin E** is quantified using a plaque reduction assay. This method assesses the ability of a compound to inhibit the cytopathic effect of a virus in a cell culture.

General Protocol:

- Cell Seeding: A monolayer of susceptible host cells (e.g., MDCK for influenza, VeroE6 for SARS-CoV-2) is prepared in multi-well plates.
- Viral Infection: The cells are infected with a known titer of the virus.

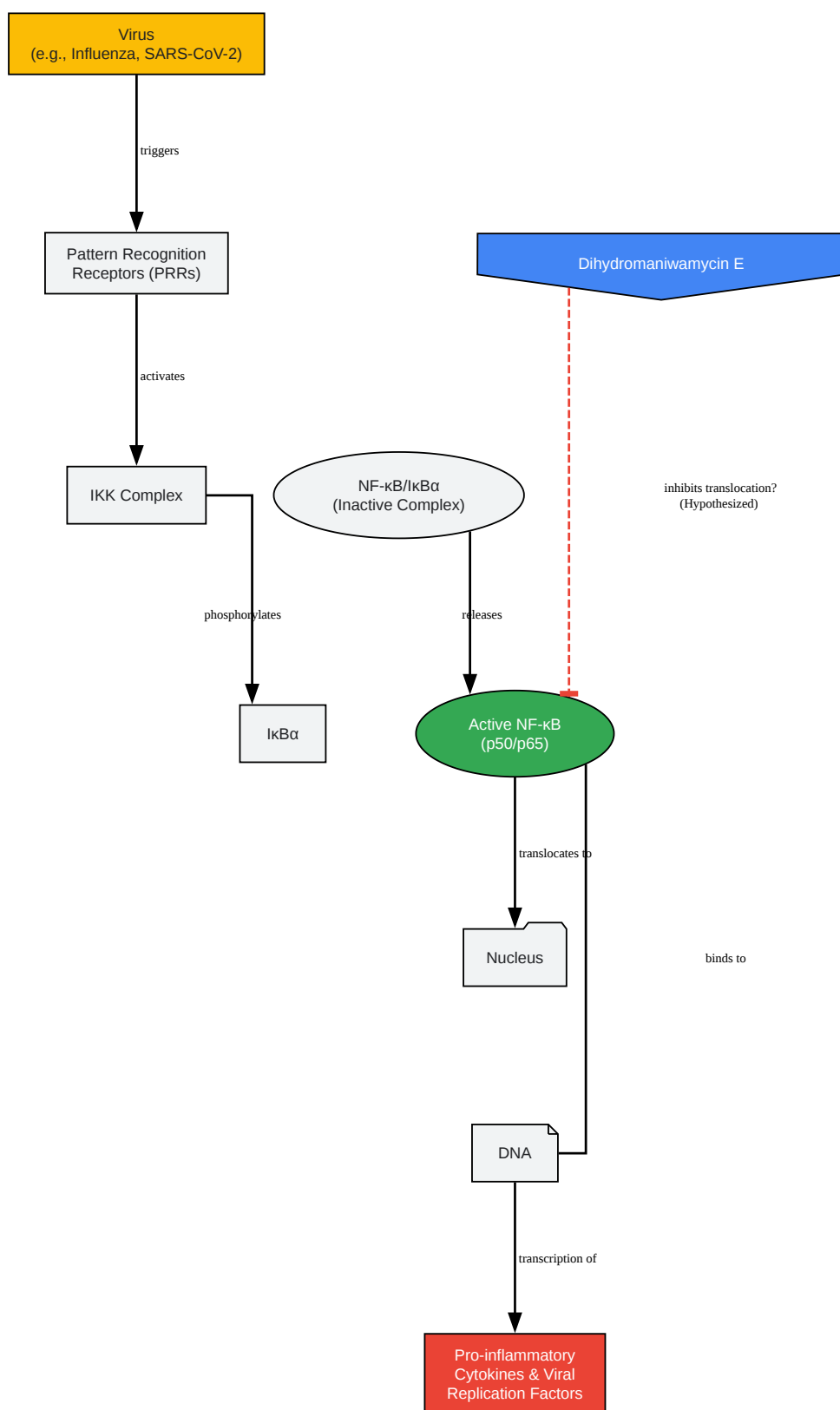
- **Compound Treatment:** Following viral adsorption, the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of **Dihydromaniwamycin E**.
- **Incubation:** The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
- **Plaque Visualization:** The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
- **IC₅₀ Determination:** The concentration of **Dihydromaniwamycin E** that inhibits plaque formation by 50% (IC₅₀) is calculated.

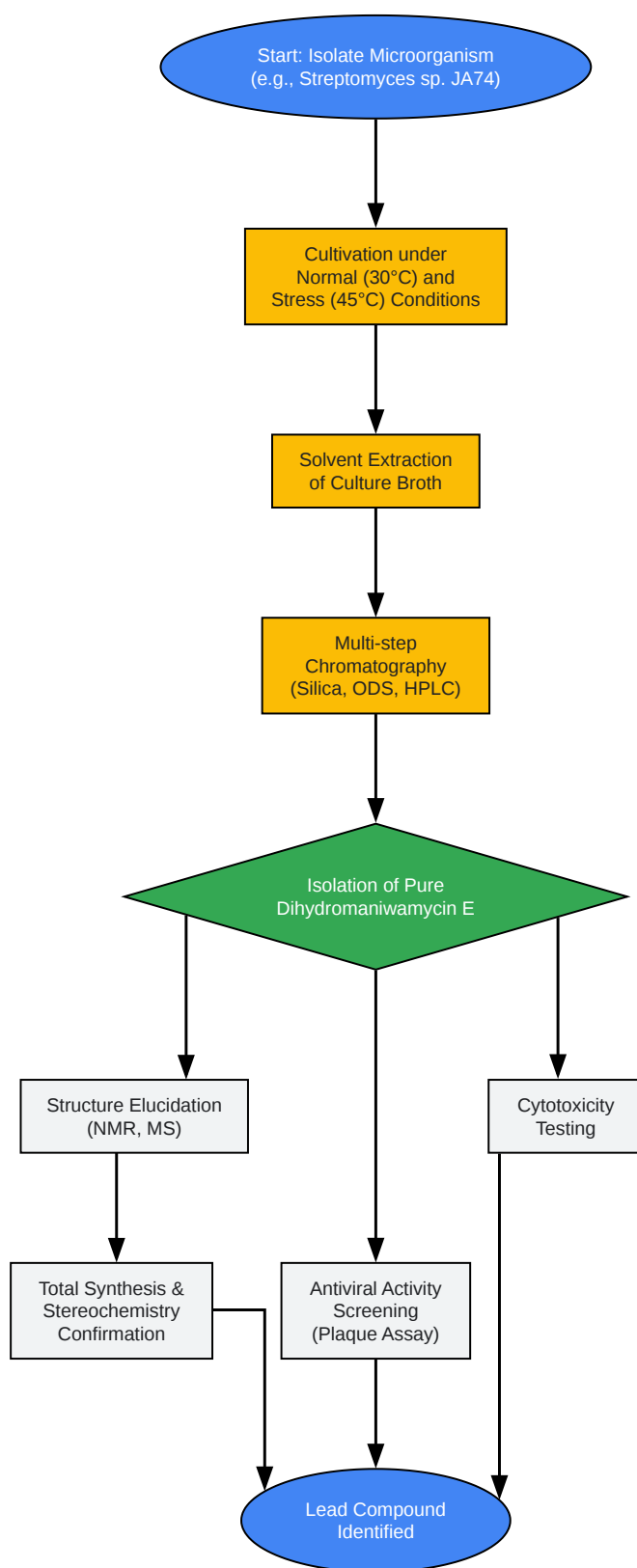
Signaling Pathways and Mechanism of Action

The precise molecular mechanism underlying the antiviral activity of **Dihydromaniwamycin E** has not yet been fully elucidated. However, based on the known biological activities of other azoxy-containing natural products, a potential mechanism of action can be hypothesized.

Some azoxy compounds, such as jietacins, have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor involved in the inflammatory response and is often manipulated by viruses to facilitate their replication. Inhibition of NF-κB can therefore represent a viable antiviral strategy.

Below is a hypothetical diagram illustrating the potential inhibition of the NF-κB signaling pathway by **Dihydromaniwamycin E**.





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